molecular formula C15H22ClNO B2599353 2-chloro-N-[1-(4-isopropylphenyl)-2-methylpropyl]acetamide CAS No. 923248-45-7

2-chloro-N-[1-(4-isopropylphenyl)-2-methylpropyl]acetamide

Cat. No.: B2599353
CAS No.: 923248-45-7
M. Wt: 267.8
InChI Key: ZUZCOINWKDETRD-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(4-isopropylphenyl)-2-methylpropyl]acetamide is a substituted acetamide derivative characterized by a chloroacetamide backbone attached to a branched alkyl chain and a 4-isopropylphenyl group. The compound’s structure includes a 2-methylpropyl (isobutyl) chain linked to the nitrogen atom and a para-isopropyl-substituted aromatic ring (Fig. 1).

Molecular Formula: Based on its IUPAC name, the molecular formula is inferred as C₁₅H₂₂ClNO, with a calculated molecular weight of 267.80 g/mol.

Properties

IUPAC Name

2-chloro-N-[2-methyl-1-(4-propan-2-ylphenyl)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO/c1-10(2)12-5-7-13(8-6-12)15(11(3)4)17-14(18)9-16/h5-8,10-11,15H,9H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZCOINWKDETRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C(C)C)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(4-isopropylphenyl)-2-methylpropyl]acetamide typically involves the reaction of 2-chloroacetamide with 1-(4-isopropylphenyl)-2-methylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product. The use of advanced technologies and equipment helps in scaling up the production while maintaining the desired chemical properties .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(4-isopropylphenyl)-2-methylpropyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted acetamides.

Scientific Research Applications

Organic Synthesis

2-chloro-N-[1-(4-isopropylphenyl)-2-methylpropyl]acetamide serves as a reagent in organic synthesis. It is utilized as an intermediate in producing other complex molecules. Its reactivity allows for various chemical transformations, making it valuable in synthetic chemistry.

Research has indicated potential biological activities for this compound, particularly:

  • Antimicrobial Properties : Studies have shown that compounds with halogenated substituents, such as this one, exhibit enhanced antimicrobial efficacy against pathogens like Escherichia coli and Staphylococcus aureus. The presence of the chloro group increases lipophilicity, facilitating better penetration through cell membranes.
  • Anti-inflammatory Effects : Preliminary research suggests that the compound may possess anti-inflammatory properties, warranting further investigation into its therapeutic potential.

Medicinal Applications

Current research is exploring the compound's potential as a therapeutic agent for various diseases. Its structural features suggest it could interact with specific molecular targets, modulating enzyme activity or receptor functions relevant to disease processes .

  • Chronic Obstructive Pulmonary Disease (COPD) : There are ongoing studies regarding the use of compounds similar to this compound in treating COPD, focusing on their selectivity and potency as beta-mimetics .

Industrial Applications

In industrial settings, this compound is used in manufacturing specialty chemicals. Its role as a precursor for other industrial products highlights its versatility and importance in chemical production processes.

Case Study 1: Antimicrobial Efficacy

A study screened various N-(substituted phenyl)-2-chloroacetamides for antimicrobial activity. The results indicated that compounds with halogenated substituents demonstrated significantly higher activity against common pathogens compared to their non-halogenated counterparts. This study underscores the importance of structural modifications in enhancing biological efficacy.

Case Study 2: Therapeutic Potential

Research focused on the therapeutic applications of similar compounds has shown promise in treating viral infections. Compounds structurally related to this compound have been evaluated for their ability to inhibit viral replication mechanisms, particularly targeting enzymes involved in viral DNA synthesis .

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(4-isopropylphenyl)-2-methylpropyl]acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 2-chloro-N-(substituted phenylalkyl)acetamides. Below is a systematic comparison with structurally and functionally related compounds, highlighting substituent effects, applications, and physicochemical properties.

Table 1: Structural and Functional Comparison of 2-Chloro-N-(Substituted Phenylalkyl)acetamides

Compound Name Substituents on Phenyl Ring Alkyl Chain Structure Molecular Weight (g/mol) Key Applications References
Target Compound : 2-Chloro-N-[1-(4-isopropylphenyl)-2-methylpropyl]acetamide 4-isopropyl 2-methylpropyl 267.80 (calculated) Unknown (supplier-listed)
2-Chloro-N-[1-(4-fluorophenyl)ethyl]acetamide 4-fluoro Ethyl 213.67 (calculated) Organic synthesis intermediate
Alachlor 2,6-diethyl Methoxymethyl 269.77 Herbicide (chloroacetamide class)
Pretilachlor 2,6-diethyl Propoxyethyl 311.88 Herbicide (rice paddies)
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide 2,3-dimethyl 1-methylethyl (isopropyl) 254.77 Agrochemical precursor
2-Chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide N/A (thiadiazole ring) 2-methylpropyl 247.75 Pharmacological research

Key Findings:

Substituent Effects on Applications: Phenyl Ring Substituents: The presence of electron-withdrawing groups (e.g., fluorine in 2-chloro-N-[1-(4-fluorophenyl)ethyl]acetamide) enhances electrophilicity, making such compounds reactive intermediates for synthesizing heterocycles like quinolines . Conversely, bulky substituents like isopropyl (in the target compound) may reduce solubility but improve lipid membrane permeability, a trait advantageous in agrochemical design .

Agrochemical vs. Pharmaceutical Use :

  • Alachlor and pretilachlor, with 2,6-diethylphenyl groups and ether-containing chains, are optimized for herbicidal activity by targeting plant-specific enzymes .
  • Compounds with heterocyclic moieties (e.g., thiadiazole in 2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide) are more common in drug discovery due to their ability to interact with biological targets .

Synthetic Utility: N-(Substituted phenyl)-2-chloroacetamides serve as precursors for derivatives like (quinolin-8-yloxy)acetamides, highlighting their role in constructing complex heterocycles . The target compound’s isopropylphenyl group could facilitate steric-directed synthesis of polyaromatic systems.

Biological Activity

2-chloro-N-[1-(4-isopropylphenyl)-2-methylpropyl]acetamide , a compound with the molecular formula C15H22ClNOC_{15}H_{22}ClNO and a molecular weight of 267.79 g/mol, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a detailed exploration of its biological activity, including relevant research findings and case studies.

Chemical Structure and Properties

The compound features a chloro group, an isopropylphenyl moiety, and an acetamide functional group. These structural components contribute to its unique chemical properties, influencing its interactions within biological systems.

Table 1: Structural Characteristics

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC15H22ClNO
Molecular Weight267.79 g/mol
CAS Number923248-45-7

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of chloroacetamides, including our compound of interest. A study screened a series of newly synthesized N-(substituted phenyl)-2-chloroacetamides for their efficacy against various pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. The results demonstrated that compounds with halogenated substituents exhibited enhanced lipophilicity, facilitating better cell membrane penetration and higher antimicrobial efficacy.

Key Findings:

  • Effective Against Gram-positive Bacteria: The compound showed significant activity against S. aureus and methicillin-resistant S. aureus (MRSA).
  • Moderate Activity Against Yeasts: It was moderately effective against C. albicans.
  • Less Effective Against Gram-negative Bacteria: The effectiveness against E. coli was comparatively lower due to the inherent resistance mechanisms of Gram-negative bacteria .

Anti-inflammatory Activity

In addition to its antimicrobial properties, there is ongoing research into the anti-inflammatory effects of chloroacetamides. The mechanism involves the modulation of inflammatory pathways through interaction with specific molecular targets, potentially leading to reduced inflammation in various tissues.

Case Study: QSAR Analysis

A quantitative structure-activity relationship (QSAR) analysis was conducted to predict the biological activity of newly synthesized derivatives based on their structural features. This approach aligns with Lipinski’s rule of five, which assesses drug-likeness based on molecular properties such as molecular weight, lipophilicity, and hydrogen bond donors/acceptors.

Table 2: QSAR Analysis Results

PropertyValue
LipophilicityHigh
Hydrogen Bond Donors1
Hydrogen Bond Acceptors1
Molecular Weight< 500 g/mol

The study confirmed that variations in substituent positions on the phenyl ring significantly influenced antimicrobial activity, suggesting avenues for further optimization in drug design .

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors within microbial cells, modulating their function and triggering biochemical pathways that lead to cell death or inhibition of growth.

Proposed Mechanism:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Membrane Disruption: Enhanced lipophilicity allows for disruption of microbial membranes.
  • Inflammatory Pathway Modulation: Interaction with inflammatory mediators may reduce overall inflammatory responses .

Q & A

Basic: What are the optimal synthetic routes for 2-chloro-N-[1-(4-isopropylphenyl)-2-methylpropyl]acetamide?

Answer:
The synthesis of chloroacetamide derivatives typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1: React 1-(4-isopropylphenyl)-2-methylpropylamine with chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under inert conditions.

  • Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structure using 1H^1H-NMR and LC-MS .

  • Key Data:

    ParameterValue/Technique
    Reaction Temp.0–25°C (controlled)
    Yield60–75% (typical)
    Purity Validation≥95% (HPLC)

Similar protocols for analogous compounds (e.g., N-(4-chlorophenyl)acetamide derivatives) emphasize rigorous drying of reactants to avoid hydrolysis byproducts .

Basic: How should researchers characterize this compound’s purity and structural integrity?

Answer:
Use a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR):
    • 1H^1H-NMR to confirm substitution patterns (e.g., integration ratios for isopropyl and methyl groups).
    • 13C^{13}C-NMR to verify carbonyl (C=O) and chloroacetamide backbone signals .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]+ ion).
  • Chromatography:
    • HPLC with UV detection (λ = 210–254 nm) to assess purity .

Advanced: How can computational methods optimize reaction conditions for this compound?

Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., artificial force induced reaction, AFIR) can predict:

  • Transition States: Identify energy barriers for competing pathways (e.g., isomerization vs. byproduct formation).
  • Solvent Effects: COSMO-RS simulations to select solvents that stabilize intermediates .
  • Example Workflow:
    • Use Gaussian 16 for geometry optimization.
    • Perform intrinsic reaction coordinate (IRC) analysis to map pathways.
    • Validate predictions with small-scale experiments (e.g., 10 mg trials) .

Advanced: How to resolve contradictions in bioactivity data for chloroacetamide derivatives?

Answer:
Contradictions often arise from assay variability or impurities. Mitigate via:

  • Standardized Assays:
    • Use positive controls (e.g., alachlor for herbicide studies) and replicate experiments (n ≥ 3).
  • Impurity Profiling:
    • LC-MS/MS to detect trace byproducts (e.g., dechlorinated analogs).
  • Meta-Analysis:
    • Compare data across studies using statistical tools (e.g., ANOVA for IC50_{50} variability) .

Advanced: What experimental design strategies minimize trial-and-error in optimizing reaction yields?

Answer:
Adopt Design of Experiments (DoE) frameworks:

  • Factorial Design: Vary parameters (e.g., temperature, molar ratio) systematically.

  • Response Surface Methodology (RSM): Model interactions between variables (e.g., solvent polarity vs. reaction rate) .

  • Case Study:

    FactorLow LevelHigh LevelOptimal Level (Predicted)
    Temperature20°C40°C28°C
    Molar Ratio (Amine:Chloroacetyl Chloride)1:11:1.21:1.1

Validate predictions with confirmatory runs (error margin <5%) .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE: Lab coat, nitrile gloves, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation (risk of respiratory irritation).
  • Waste Disposal: Neutralize with 10% NaOH before disposal in halogenated waste containers .

Advanced: How can researchers leverage hydrogen-bonding interactions in crystallography studies?

Answer:

  • X-ray Diffraction: Identify intramolecular interactions (e.g., C–H···O) that stabilize crystal packing.

  • Hydrogen Bond Metrics:

    Interaction TypeDistance (Å)Angle (°)
    N–H···O2.8–3.1150–170

Compare with databases (e.g., Cambridge Structural Database) to contextualize findings .

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